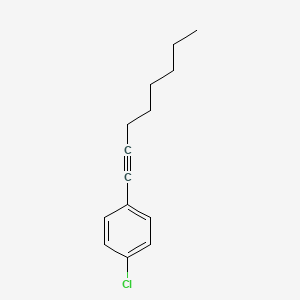

1-Chloro-4-(1-octynyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

190065-72-6 |

|---|---|

Molecular Formula |

C14H17Cl |

Molecular Weight |

220.74 g/mol |

IUPAC Name |

1-chloro-4-oct-1-ynylbenzene |

InChI |

InChI=1S/C14H17Cl/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12H,2-6H2,1H3 |

InChI Key |

JFIKELCIUKXYPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC#CC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Chloro 4 1 Octynyl Benzene

Transition-Metal-Catalyzed Cross-Coupling Strategies for Arylalkynes

The formation of a carbon-carbon bond between an aryl group and an alkyne is most prominently achieved through transition-metal catalysis. Palladium, copper, and other late transition metals have proven to be highly effective in facilitating this transformation.

Palladium-Catalyzed Sonogashira Coupling Reactions

The Sonogashira reaction, a cross-coupling of a terminal alkyne with an aryl or vinyl halide, stands as a premier method for arylalkyne synthesis. wikipedia.orglibretexts.org It typically utilizes a palladium catalyst, often in conjunction with a copper(I) co-catalyst. wikipedia.orglibretexts.org

The efficiency of the Sonogashira coupling for the synthesis of 1-Chloro-4-(1-octynyl)benzene is highly dependent on the catalytic system. The choice of palladium source, ligands, base, and solvent all play crucial roles.

The reactivity of aryl halides in Sonogashira coupling follows the general trend of I > Br > Cl. wikipedia.org Consequently, the coupling of aryl chlorides, such as 1-chlorobenzene derivatives, requires more robust catalytic systems. The development of highly active catalysts has been a major focus of research.

Ligand Design: The nature of the phosphine (B1218219) ligand coordinated to the palladium center is critical. Electron-rich and sterically bulky phosphine ligands can enhance the rate of oxidative addition of the aryl chloride to the palladium(0) center, which is often the rate-limiting step. libretexts.org Bulky ligands also promote the reductive elimination of the final product. libretexts.org For instance, ligands like XPhos have been shown to be effective for the copper-free Sonogashira coupling of aryl chlorides. rsc.org N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands, offering high stability and activity to the palladium catalyst. wikipedia.orglibretexts.org

Catalyst Loading and Stability: Research has focused on developing catalysts that are effective at low loadings to improve the economic and environmental viability of the process. Preformed palladium complexes, such as Pd-132 and Pd-149, have demonstrated high efficiency and air stability, making them suitable for large-scale applications. acs.org

Interactive Table: Ligand Effects on Sonogashira Coupling

| Ligand Type | Key Features | Impact on Reaction |

| Triphenylphosphine | Common, relatively inexpensive | Standard for reactive halides |

| Bulky, Electron-Rich Phosphines (e.g., XPhos, t-Bu3P) | Increased steric hindrance and electron density | Enhances oxidative addition of aryl chlorides |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, bulky | High catalyst stability and activity |

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgacs.org

The Palladium Cycle:

Reductive Activation: The active Pd(0) catalyst is generated in situ from a palladium(II) precatalyst. libretexts.org

Oxidative Addition: The Pd(0) species undergoes oxidative addition with the aryl halide (e.g., 1-chloro-4-iodobenzene) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction. wikipedia.orgresearchgate.net

Transmetalation: The Pd(II) intermediate reacts with a copper acetylide, formed in the copper cycle, to generate a palladium-alkynyl complex and regenerate the copper catalyst. wikipedia.org

Reductive Elimination: The palladium-alkynyl complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst. numberanalytics.com

Theoretical studies, such as those using Density Functional Theory (DFT), have provided deeper insights into the energetics and intermediates of the catalytic cycle. researchgate.net These studies help in understanding the role of ligands and reaction conditions in influencing the reaction pathway. researchgate.net

The Copper Cycle: The role of the copper co-catalyst is to facilitate the formation of the copper acetylide. The terminal alkyne (1-octyne) reacts with the copper(I) salt in the presence of a base to form the copper acetylide, which is more nucleophilic than the alkyne itself. libretexts.orgacs.org This acetylide then participates in the transmetalation step with the palladium intermediate. wikipedia.org

While the traditional Sonogashira reaction employs a copper co-catalyst, its presence can sometimes lead to the undesired homocoupling of the terminal alkyne (Glaser coupling). quora.com This has prompted the development of copper-free Sonogashira coupling protocols.

In copper-free methods, the base plays a more direct role in the deprotonation of the alkyne. The reaction often requires more forcing conditions or highly active catalyst systems. organic-chemistry.org For instance, the use of palladium on charcoal with a bulky, electron-rich ligand like XPhos has been shown to be effective for the copper-free coupling of aryl chlorides. rsc.org Mechanistic studies on copper-free systems suggest that the deprotonation of the alkyne may occur after its coordination to the palladium center. libretexts.org The presence of copper salts can even have a negative effect in some systems by inhibiting the formation of the active Pd(0) species. organic-chemistry.org

Interactive Table: Comparison of Copper-Catalyzed and Copper-Free Sonogashira Coupling

| Feature | Copper-Catalyzed Sonogashira | Copper-Free Sonogashira |

| Co-catalyst | Copper(I) salt (e.g., CuI) | None |

| Key Intermediate | Copper acetylide | Palladium-alkyne complex formed directly |

| Side Reactions | Glaser homocoupling of alkyne | Can be minimized |

| Reaction Conditions | Generally milder | Often requires more active catalysts or harsher conditions |

Copper-Catalyzed Functionalizations Leading to Arylalkynes

While often used as a co-catalyst with palladium, copper itself can catalyze the formation of arylalkynes. These reactions often proceed through different mechanisms than the Sonogashira coupling. One prominent strategy involves the copper-catalyzed C-H activation of arenes. researchgate.net In this approach, a C-H bond on the aromatic ring is directly functionalized with an alkyne, offering a more atom-economical route. researchgate.net

For example, copper-catalyzed electrochemical C-H activation has been used for the alkynylation of arylamides. beilstein-journals.orgnih.gov These methods can provide high chemoselectivity and utilize electricity as a sustainable oxidant. beilstein-journals.orgnih.gov The mechanism often involves the formation of a Cu(II) or Cu(III) intermediate that facilitates the C-H bond cleavage and subsequent coupling with the alkyne. beilstein-journals.orgnih.gov

Other Late Transition Metal-Catalyzed Alkynylation Routes (e.g., Ru, Ir, Au)

Besides palladium and copper, other late transition metals have shown promise in catalyzing the synthesis of arylalkynes.

Ruthenium: Ruthenium catalysts have been explored for alkynylation reactions, although they are less common than palladium-based systems.

Iridium: Iridium catalysts have been successfully employed in the directed C-H alkynylation of arenes. nih.govacs.org These reactions can be highly selective, and in some cases, proceed without the need for an external oxidant, making them highly atom-economical. rsc.org The mechanism often involves the formation of an iridacycle intermediate. rsc.org

Gold: Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for activating alkynes. acs.orgmdpi.com Gold-catalyzed reactions can proceed under mild conditions and tolerate a wide range of functional groups. wikipedia.orgacs.org The mechanism typically involves the activation of the alkyne by the gold catalyst, making it susceptible to nucleophilic attack. acs.org Gold catalysis has been used to synthesize a variety of substituted naphthalenes and other complex aromatic systems from arylalkyne precursors. acs.orgencyclopedia.pubnih.gov

Non-Catalytic and Electrophilic/Nucleophilic Approaches to Halogenated Arylalkynes

While catalytic methods, particularly palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, are standard for forming arylalkyne linkages, there is growing interest in developing non-catalytic alternatives. These methods often rely on classical electrophilic and nucleophilic reactions, which can offer different reactivity patterns and avoid potential metal contamination in the final products.

The synthesis of this compound can be achieved through the modification of pre-existing molecules that contain either the chlorobenzene (B131634) or the 1-octyne (B150090) moiety. This approach involves the strategic formation of the alkyne-aryl bond or the introduction of the halogen atom onto a pre-formed arylalkyne skeleton.

One common strategy involves the derivatization of a suitable halogenated precursor. nih.gov Alkylation and arylation are widely used derivatization techniques to protect various functional groups, thereby increasing volatility and improving chromatographic and mass spectral properties. nih.gov For instance, starting from a di-halogenated benzene (B151609), a selective reaction at one position can be performed, leaving the other halogen for subsequent transformation. However, controlling the selectivity of such reactions can be challenging. nih.gov

Another precursor-based approach is the derivatization of an existing arylalkyne. For example, a precursor like 4-ethynylbenzene could be halogenated. Direct chlorination of an alkyne C-H bond is difficult, but an alternative involves the use of hypervalent iodine reagents. These reagents can facilitate electrophilic halogenation under specific conditions. researchgate.net

A well-established, albeit multi-step, non-catalytic method for generating terminal alkynes from aldehydes is the Corey-Fuchs reaction. This could, in principle, be applied by starting with p-chlorobenzaldehyde. The aldehyde is first converted to a dibromo-olefin, which is then treated with a strong base to yield the terminal alkyne. beilstein-journals.org Subsequent alk-ylation of the terminal alkyne would be required to introduce the hexyl group to form the octynyl chain.

| Precursor Type | General Strategy | Key Considerations |

| Halogenated Benzene | Nucleophilic substitution or metal-mediated coupling with an octynyl nucleophile. | Often requires catalysis, but some nucleophilic aromatic substitution routes may be possible with highly activated rings. |

| Arylalkyne | Electrophilic halogenation of the aromatic ring. | Regioselectivity can be an issue; directing groups on the ring are crucial. |

| Aryl Aldehyde | Corey-Fuchs reaction to form a terminal alkyne, followed by alk-ylation. | Multi-step process involving strong bases. |

Research into novel synthetic pathways aims to overcome the limitations of traditional methods, such as harsh reaction conditions or the need for pre-functionalized substrates.

Electrophilic Approaches: Electrophilic addition of halogens to alkynes is a fundamental reaction. libretexts.org While the reaction of an alkyne with Cl₂ or Br₂ typically leads to the formation of trans-dihaloalkenes via a bridged halonium ion intermediate, variations of this reactivity can be harnessed. masterorganicchemistry.com For the synthesis of arylalkynes, electrophilic halogenation often targets the aromatic ring. However, direct electrophilic alkynylation of a chloroaromatic ring is not a standard non-catalytic method.

More novel approaches involve the use of specialized reagents. For example, hypervalent iodine reagents can act as electrophilic halogen sources. researchgate.net Another innovative strategy involves the ring-opening of N-fluoroalkyl-1,2,3-triazoles to generate N-alkenyl building blocks, which can be transformed into haloalkenyl imidoyl halides. uochb.cz While not a direct route to arylalkynes, this demonstrates the development of new methods for introducing halogenated alkenyl groups, which could potentially be adapted. uochb.cz

Nucleophilic Approaches: Nucleophilic substitution reactions are a cornerstone of organic synthesis. libretexts.org In the context of halogenated arylalkynes, a potential, though challenging, non-catalytic route would be the nucleophilic aromatic substitution (SNAr) of a di-halogenated benzene with an octynyl nucleophile. This typically requires strong electron-withdrawing groups to activate the ring, which are not present in the target molecule.

A more plausible nucleophilic strategy involves the reaction of an electrochemically generated carbanion. beilstein-journals.org The cleavage of a carbon-halogen bond can be achieved through a bielectronic cathodic process, creating a carbanion intermediate that can then act as a nucleophile. beilstein-journals.org For instance, an aryl halide could be reduced to an aryl anion, which could then react with an appropriate electrophile to build the alkyne side chain.

A notable development is the electrochemically modified Corey-Fuchs reaction, which uses electrons as the reagent to facilitate the conversion of a dibromovinyl group to an alkyne, offering a greener alternative to using stoichiometric amounts of strong chemical bases. beilstein-journals.org

| Approach | Methodology | Mechanism Highlights |

| Electrophilic Halogenation | Reaction of an alkyne with a halogenating agent like Cl₂ or Br₂. | Proceeds through a bridged halonium ion, typically resulting in anti-addition across the triple bond. libretexts.orgmasterorganicchemistry.com |

| Electrophilic Trifluoromethylation | Reaction of terminal arylalkynes with Togni's reagent in the presence of a gold catalyst. | Proceeds via an addition-elimination mechanism. researchgate.net |

| Electrochemical Reduction | Cathodic cleavage of a C-halogen bond to form a carbanion intermediate. | The electrochemically generated carbanion is a reactive species whose subsequent reaction depends on the conditions. beilstein-journals.org |

Green Chemistry and Sustainable Synthesis Approaches for Arylalkynes

The principles of green chemistry are increasingly being integrated into the synthesis of organic compounds to minimize environmental impact. researchgate.netijsetpub.com This involves strategies like reducing waste, using safer solvents, improving energy efficiency, and utilizing renewable resources. ijsetpub.comijnc.ir

For the synthesis of arylalkynes, including this compound, several green approaches are being explored. A key principle is maximizing atom economy, where the goal is to incorporate the maximum amount of starting materials into the final product. ijnc.ir Catalytic processes are often favored in green chemistry because they can enhance selectivity and reduce energy consumption. ijsetpub.com While this section focuses on broader sustainable approaches, it's important to note the significant role of catalysis in achieving green objectives. For example, Suzuki coupling of 1-bromo-4-(1-octynyl)benzene has been successfully carried out in water, a green solvent. researchgate.net

The use of environmentally benign solvents is a major focus. ijsetpub.com Water, supercritical fluids, ionic liquids, and deep eutectic solvents are emerging as promising alternatives to hazardous organic solvents. ijsetpub.com Biocatalysis, using enzymes or microbial cells, represents another frontier in green chemistry, enabling complex syntheses under mild conditions with high selectivity. researchgate.netijsetpub.com

Electrochemical methods are also considered environmentally friendly techniques. beilstein-journals.org They rely on electrons as a "massless" reagent, avoiding the need for stoichiometric chemical oxidants or reductants that generate byproducts. These reactions are often performed at room temperature and atmospheric pressure, contributing to energy savings. beilstein-journals.org The aforementioned electrochemically driven Corey-Fuchs reaction is a prime example of applying green principles to alkyne synthesis. beilstein-journals.org

| Green Chemistry Principle | Application in Arylalkyne Synthesis | Example/Benefit |

| Waste Prevention | Designing syntheses with high atom economy. | Catalytic reactions like Sonogashira or Suzuki couplings are inherently more atom-economical than stoichiometric reactions. ijnc.irresearchgate.net |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with greener alternatives. | Performing coupling reactions in water instead of organic solvents reduces environmental impact and safety hazards. ijsetpub.comresearchgate.net |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Electrochemical methods and some biocatalytic processes can often be run under mild conditions, reducing energy consumption. beilstein-journals.orgijsetpub.com |

| Use of Renewable Feedstocks | Deriving starting materials from biomass rather than fossil fuels. | Exploring biomass-derived feedstocks can reduce the carbon footprint of chemical synthesis. ijsetpub.com |

| Catalysis | Using catalysts to enhance reaction efficiency and selectivity. | Biocatalysts (enzymes) and chemocatalysts enable reactions with lower energy barriers and reduced byproduct formation. researchgate.netijsetpub.com |

Reactivity and Mechanistic Pathways of 1 Chloro 4 1 Octynyl Benzene

Reactivity of the Aryl Halide Moiety in 1-Chloro-4-(1-octynyl)benzene

The chlorobenzene (B131634) portion of the molecule is the primary site for substitution reactions, with both the chloro and octynyl groups playing significant roles in modulating the reactivity of the aromatic ring.

Electrophilic Aromatic Substitution (EAS) on the Chlorobenzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. uomustansiriyah.edu.iqmsu.edu It involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. msu.edu The general mechanism proceeds in two steps: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion or σ-complex), followed by the loss of a proton to restore aromaticity. msu.edulibretexts.org

The presence of substituents on the benzene (B151609) ring significantly influences both the rate of reaction and the position of the incoming electrophile. Substituents are broadly classified as either activating or deactivating, and as ortho-/para-directing or meta-directing. libretexts.org

The chloro group is a deactivating substituent, meaning it makes the benzene ring less reactive towards electrophiles than benzene itself. This is due to its electron-withdrawing inductive effect, which reduces the electron density of the ring. However, the chloro group is also an ortho, para-director. This is because the lone pairs on the chlorine atom can be donated to the ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions. libretexts.orgyoutube.com This resonance stabilization is not possible for meta attack.

The octynyl group (an alkynyl group) is also generally considered to be a deactivating group due to the sp-hybridized carbons, which are more electronegative than sp2-hybridized carbons and thus withdraw electron density from the ring inductively. Like the chloro group, the octynyl group is also an ortho, para-director. The π-system of the triple bond can participate in resonance, stabilizing the positive charge of the arenium ion intermediate during ortho and para attack. youtube.com

In this compound, both substituents direct incoming electrophiles to the positions ortho to them. Since the chloro and octynyl groups are para to each other, the positions ortho to the chloro group (C2 and C6) are the same as the positions meta to the octynyl group, and the positions ortho to the octynyl group (C3 and C5) are the same as the positions meta to the chloro group. The directing effects of the two groups are therefore in opposition. The ultimate regioselectivity of an EAS reaction on this substrate would depend on the specific reaction conditions and the nature of the electrophile, with a mixture of products being likely. However, the combined deactivating effect of both groups makes the ring significantly less reactive towards electrophilic attack compared to benzene.

Table 1: Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence |

| -Cl | Inductively deactivating, resonance donating | ortho, para |

| -C≡C-R (Octynyl) | Inductively deactivating, resonance donating | ortho, para |

Friedel-Crafts reactions, which include alkylation and acylation, are a cornerstone of synthetic organic chemistry for forming new carbon-carbon bonds to an aromatic ring. libretexts.orgbyjus.com These reactions involve the treatment of an aromatic compound with an alkyl halide or an acyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgbyjus.comvedantu.com

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring. chemguide.co.uk However, it is subject to several limitations. One major drawback is that the alkylated product is often more reactive than the starting material, leading to polyalkylation. chemguide.co.ukmnstate.edu Another significant issue is the propensity for carbocation rearrangements to form more stable carbocations. libretexts.orgmnstate.edu For halogenated arylalkynes like this compound, Friedel-Crafts alkylation is generally not a viable reaction. The aromatic ring is strongly deactivated by the combined effects of the chloro and octynyl groups, making it resistant to alkylation under standard Friedel-Crafts conditions. uomustansiriyah.edu.iqlibretexts.org

Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) onto the aromatic ring. byjus.comyoutube.com A key advantage of acylation over alkylation is that the product, an aryl ketone, is less reactive than the starting material, which prevents over-acylation. mnstate.edu Additionally, the acylium ion electrophile does not undergo rearrangement. youtube.com Despite these advantages, Friedel-Crafts acylation also fails on strongly deactivated aromatic rings. mnstate.edu Therefore, this compound is not expected to undergo Friedel-Crafts acylation due to the deactivating nature of its substituents.

Nucleophilic Aromatic Substitution (SNAr) Reactions of Chloroarylalkynes

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as a halide, by a nucleophile. masterorganicchemistry.com Aryl halides are generally unreactive towards nucleophiles under standard conditions. pressbooks.pub However, the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group can activate the ring towards nucleophilic attack. pressbooks.pubuomustansiriyah.edu.iqlibretexts.org

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. uomustansiriyah.edu.iqyoutube.com In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.comyoutube.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. uomustansiriyah.edu.iqyoutube.com

The reactivity of an aryl halide in an SNAr reaction is highly dependent on both electronic and steric factors.

Electronic Factors: The presence of strong electron-withdrawing groups (EWGs) is crucial for stabilizing the negatively charged Meisenheimer complex. masterorganicchemistry.comlibretexts.org The more effectively the negative charge can be delocalized, the more stable the intermediate and the faster the reaction. EWGs are most effective when positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the EWG through resonance. masterorganicchemistry.comlibretexts.orgchegg.com In this compound, the octynyl group is located para to the chlorine atom. While the octynyl group is deactivating in EAS, its electron-withdrawing inductive effect can help to stabilize the negative charge of the Meisenheimer complex to some extent, thereby activating the ring towards SNAr, albeit weakly compared to powerful EWGs like a nitro group.

Steric Factors: Steric hindrance can play a significant role in SNAr reactions. researchgate.net Bulky groups near the site of attack can impede the approach of the nucleophile, slowing down the reaction. rsc.org In the case of this compound, the linear geometry of the octynyl group means it offers minimal steric hindrance at the positions ortho to it. The primary steric considerations would come from the nucleophile itself and any substituents at the positions ortho to the chlorine atom (C2 and C6).

The mechanism of SNAr reactions in halogenated arylalkynes follows the general addition-elimination pathway. The key intermediate is the Meisenheimer complex, and its stability is the primary determinant of the reaction rate. youtube.com For this compound, the attack of a nucleophile (Nu⁻) at C1 would lead to the formation of a Meisenheimer complex where the negative charge is delocalized over the aromatic ring and potentially onto the octynyl group. The stability of this intermediate would be enhanced by the electron-withdrawing nature of the sp-hybridized carbons of the alkyne. Following the formation of this intermediate, the chloride ion is eliminated to yield the final substitution product.

Table 2: Factors Influencing SNAr Reactivity

| Factor | Influence on SNAr Reactivity | Relevance to this compound |

| Electron-withdrawing groups (EWGs) | Activate the ring by stabilizing the Meisenheimer complex | The octynyl group provides some weak activation. |

| Position of EWGs | Ortho and para positions are most effective | The octynyl group is in the activating para position. |

| Steric Hindrance | Can hinder the approach of the nucleophile | The linear octynyl group presents minimal steric hindrance. |

| Leaving Group Ability | The rate is often dependent on the electronegativity of the halogen (F > Cl > Br > I) | Chlorine is a moderately good leaving group for SNAr. |

Reactivity of the Alkyne Moiety in this compound

The reactivity of this compound is dominated by the chemistry of its two primary functional groups: the chloro-substituted aromatic ring and the internal alkyne. The alkyne moiety, a site of high electron density due to its two π-bonds, is particularly rich in its chemical transformations. It readily undergoes addition reactions, participates in cycloadditions, and can be involved in various isomerization and rearrangement processes.

Addition Reactions to the Triple Bond (e.g., Hydrofunctionalization, Halogenation)

The carbon-carbon triple bond of the octynyl group is susceptible to a variety of addition reactions, where the π-bonds are broken and new single bonds are formed.

Hydrofunctionalization: This class of reactions involves the addition of an H-X molecule across the triple bond. A prominent example is hydroboration, which is a powerful method for producing alkenylboron compounds from alkynes. The hydroboration of terminal aryl alkynes with reagents like pinacolborane (HBPin) or catecholborane can be catalyzed by various transition metals, including manganese and copper. acs.orgnih.govacs.org For an internal alkyne like this compound, hydroboration would lead to the formation of a vinylborane (B8500763) derivative, with the regioselectivity being influenced by the electronic and steric effects of the aryl and alkyl substituents. For instance, manganese-catalyzed hydroboration of aryl alkynes has been shown to be highly Z-selective. acs.orgnih.gov Copper-catalyzed systems also offer high stereoselectivity, which can often be tuned by the choice of ligand to favor either the (Z) or (E) isomer. acs.orgthieme-connect.com

Halogenation: The addition of halogens (e.g., Cl₂, Br₂) across the triple bond is a characteristic reaction of alkynes. This reaction typically proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.com For this compound, the reaction with one equivalent of a halogen like bromine would result in the anti-addition of two bromine atoms across the triple bond, yielding a vicinal dibromoalkene. The use of an inert solvent like carbon tetrachloride is common for this transformation. masterorganicchemistry.com The addition of a second equivalent of the halogen can lead to a tetrabromo derivative.

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) to alkynes also occurs readily. masterorganicchemistry.com With an unsymmetrical internal alkyne like this compound, the regioselectivity of the addition is governed by the ability of the substituents to stabilize the intermediate vinyl carbocation. The aryl group is generally better at stabilizing a positive charge at the adjacent carbon (the α-carbon) than the hexyl group. Therefore, the addition of H-X would likely follow Markovnikov's rule, with the halogen atom adding to the carbon atom bonded to the benzene ring. A second addition of H-X would lead to a geminal dihalide. masterorganicchemistry.com

Cycloaddition Reactions Involving the Alkyne Moiety

The alkyne group in this compound can act as a 2π component in cycloaddition reactions to form various cyclic and heterocyclic systems.

[3+2] Cycloadditions: This is one of the most important classes of reactions for alkynes. The Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is a highly efficient method for synthesizing 1,2,3-triazoles. organic-chemistry.orgnih.gov Reacting this compound with an organic azide (B81097) in the presence of a copper(I) catalyst would specifically yield a 1,4-disubstituted triazole. organic-chemistry.org In contrast, ruthenium-catalyzed versions of this reaction can lead to the 1,5-disubstituted regioisomer. organic-chemistry.org

Another significant [3+2] cycloaddition involves nitrile oxides, which react with alkynes to form isoxazoles. researchgate.netresearchgate.net This reaction is a direct and efficient method for preparing these important heterocyclic compounds. researchgate.net The reaction of this compound with a nitrile oxide, often generated in situ from a precursor like a hydroxamoyl chloride, would produce a 3,4,5-trisubstituted isoxazole. researchgate.net While thermal reactions often proceed readily, the regioselectivity can sometimes be controlled or enhanced through the use of catalysts, such as ruthenium complexes which can reverse the typical regiochemical outcome. researchgate.net

[4+2] Cycloadditions (Diels-Alder Reaction): In the Diels-Alder reaction, an alkyne can serve as the dienophile, reacting with a conjugated diene to form a cyclohexadiene ring. However, simple alkynes are generally poor dienophiles and require either high temperatures or the presence of electron-withdrawing groups to enhance their reactivity. masterorganicchemistry.com The arylalkyne this compound, having both an electron-donating alkyl group and a weakly deactivating chlorophenyl group, would be expected to be relatively unreactive in thermal Diels-Alder reactions with simple dienes. masterorganicchemistry.comsemanticscholar.org

Isomerization and Rearrangement Processes of Arylalkynes

Arylalkynes can undergo several types of isomerization and rearrangement reactions, often facilitated by transition metal catalysts. One notable example is the platinum-catalyzed tandem carboalkoxylation-Claisen rearrangement. In a study involving a related arylalkyne, 2-[2-(oct-1-ynyl)phenyl]-4,7-dihydro acs.orgacs.orgdioxepin, treatment with a PtCl₂ catalyst resulted in a complex tricyclic product in good yield. acs.orgthieme-connect.com This type of transformation highlights how the alkyne moiety can trigger complex intramolecular bond formations.

Furthermore, arylalkynes can undergo rearrangement upon one-electron oxidation. This process can lead to dimerization and subsequent rearrangement to form azulene (B44059) radical cations, demonstrating a pathway for constructing more complex aromatic systems from simple alkyne precursors.

Advanced Catalytic Functionalization and Transformation Reactions of this compound

Beyond the fundamental reactivity of the alkyne, this compound is a substrate for advanced catalytic reactions that enable the functionalization of otherwise inert C-H bonds or facilitate complex cross-coupling transformations.

C-H Activation and Functionalization Strategies

C-H activation has become a powerful tool for the direct and atom-economical formation of new carbon-carbon and carbon-heteroatom bonds. Arylalkynes are excellent substrates for such reactions.

Aromatic C-H Functionalization: The aromatic ring of this compound possesses C-H bonds that can be targeted for functionalization. For instance, copper/silver-mediated oxidative ortho-ethynylation of unactivated aryl C-H bonds has been developed using a removable directing group. researchgate.net This strategy allows for the selective introduction of an alkyne group at the position ortho to the directing group.

Aliphatic C-H Functionalization: The alkyl chain of the octynyl group also contains sp³ C-H bonds that can be functionalized. Platinum(II) catalysts have been shown to effect the intramolecular cyclization of o-isopropyl aryl alkynes to yield substituted indene (B144670) derivatives through an sp³ C-H activation pathway. researchgate.net This type of reaction demonstrates the potential for cyclization by activating a C-H bond within the octyl chain of this compound, provided the geometry is favorable.

Diverse Cross-Coupling Reactions Beyond Sonogashira

While the Sonogashira coupling is fundamental to the synthesis of arylalkynes, the resulting product, this compound, can participate in a variety of other cross-coupling reactions. The chloro-substituent on the aromatic ring, although less reactive than a bromo- or iodo-substituent, can undergo coupling under appropriate catalytic conditions.

Suzuki-Miyaura Coupling: The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds. Research on the analogous compound, 1-bromo-4-(1-octynyl)benzene, demonstrates its successful cross-coupling with various arylboronic acids. Using palladium precatalysts in an aqueous medium, a range of biaryl derivatives were synthesized in high yields. nih.gov For instance, the reaction of 1-bromo-4-(1-octynyl)benzene with phenylboronic acid using a specific Pd-catalyst at 60 °C afforded 1-(4-biphenylyl)-1-octyne in 95% yield. nih.gov While aryl chlorides are generally more challenging substrates than aryl bromides for Suzuki coupling, advancements in catalyst design, particularly using bulky, electron-rich phosphine (B1218219) ligands, have enabled the efficient coupling of these less reactive partners.

| Entry | Arylboronic Acid (6) | Catalyst (1 mol%) | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylboronic acid (6a) | Pd-catalyst I | 100 | 4 | 1-(4-Biphenylyl)-1-octyne (12) | 92 |

| 2 | Phenylboronic acid (6a) | Pd-catalyst II | 60 | 2 | 1-(4-Biphenylyl)-1-octyne (12) | 95 |

| 3 | 3-Chlorophenylboronic acid (6b) | Pd-catalyst I | 100 | 4 | 1-(3'-Chloro-4-biphenylyl)-1-octyne (13) | 91 |

| 4 | 3-Chlorophenylboronic acid (6b) | Pd-catalyst II | 60 | 2 | 1-(3'-Chloro-4-biphenylyl)-1-octyne (13) | 94 |

| 5 | 4-Tolylboronic acid (6c) | Pd-catalyst I | 100 | 24 | 1-(4'-Methyl-4-biphenylyl)-1-octyne (14) | 40 |

| 6 | 4-Tolylboronic acid (6c) | Pd-catalyst II | 60 | 2 | 1-(4'-Methyl-4-biphenylyl)-1-octyne (14) | 90 |

| 7 | 4-Anisylboronic acid (6d) | Pd-catalyst I | 100 | 24 | 1-(4'-Methoxy-4-biphenylyl)-1-octyne (15) | 50 |

| 8 | 4-Anisylboronic acid (6d) | Pd-catalyst II | 60 | 2 | 1-(4'-Methoxy-4-biphenylyl)-1-octyne (15) | 91 |

| Table based on Suzuki coupling data for 1-bromo-4-(1-octynyl)benzene. Source: ARKIVOC 2015, (v), 334-349. nih.gov |

Coupling with Alkynylsilanes: Cross-coupling reactions can also occur at the alkyne. For example, (arylethynyl)trimethylsilanes can couple with aryl chlorides in the presence of a copper(I)/palladium(0) co-catalyst system to produce unsymmetrical diarylethynes. masterorganicchemistry.com This suggests a potential pathway for further functionalization of the alkyne terminus in derivatives of this compound.

Reductive and Oxidative Transformations of Arylalkynes

The reactivity of arylalkynes, such as this compound, is characterized by the electron-rich triple bond, making it susceptible to both reductive and oxidative transformations. These reactions are fundamental in organic synthesis, allowing for the conversion of the alkyne moiety into a variety of functional groups.

Reductive Transformations

The reduction of the carbon-carbon triple bond in arylalkynes can be controlled to produce either alkanes, cis-alkenes, or trans-alkenes, depending on the reagents and reaction conditions employed.

Catalytic hydrogenation is a common method for the complete reduction of alkynes to the corresponding alkanes. This reaction is typically carried out using molecular hydrogen (H₂) in the presence of a metal catalyst. youtube.comyoutube.com The reaction proceeds in two steps, first forming the alkene, which is then further reduced to the alkane. youtube.com It is generally not possible to stop the reaction at the alkene stage using this method, as the alkene is more reactive than the alkyne towards the catalyst. youtube.com

Reaction Scheme: Catalytic Hydrogenation of an Arylalkyne Ar-C≡C-R + 2 H₂ --(Catalyst)--> Ar-CH₂-CH₂-R

Generated code Ar-C≡C-R + H₂ --(Lindlar's Catalyst)--> cis-Ar-CH=CH-R

Where Ar = Aryl group and R = Alkyl group.

The reduction of alkynes to trans-alkenes is achieved through a dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849). T youtube.comkhanacademy.orghe mechanism involves the transfer of an electron from the metal to the alkyne, forming a radical anion intermediate. T youtube.comkhanacademy.orghis intermediate is protonated by the ammonia solvent, and a second electron transfer and protonation sequence yields the trans-alkene. T youtube.comhe stereochemical outcome is driven by the greater stability of the trans-radical intermediate, where the bulky substituents are positioned on opposite sides of the developing double bond. A khanacademy.orgnother reagent that can selectively produce trans-alkenes is Red-Al.

youtube.com*** Reaction Scheme: Partial Reduction to a trans-Alkene

Where Ar = Aryl group and R = Alkyl group.

Interactive Data Table: Summary of Reductive Transformations of Arylalkynes

| Transformation | Reagents | Product | Stereochemistry |

| Complete Reduction | H₂, Pd/C (or Pt, Ni) | youtube.comyoutube.com Alkane | N/A |

| Partial Reduction | H₂, Lindlar's Catalyst | youtube.comyoutube.com cis-Alkene | syn-addition |

| Partial Reduction | Na, NH₃ (l) | youtube.comkhanacademy.org trans-Alkene | anti-addition |

| Partial Reduction | Red-Al | youtube.com trans-Alkene | anti-addition |

Oxidative Transformations

The triple bond of arylalkynes is also susceptible to a variety of oxidative reactions, leading to the formation of diketones, carboxylic acids, and other oxygenated products.

Under visible-light photoredox catalysis, arylalkynes can undergo oxidative homodimerization to yield symmetric (Z)-1,4-enediones. T lnu.edu.cnacs.orghis reaction often utilizes an organic photosensitizer and molecular oxygen from the air as a green oxidant. T lnu.edu.cnacs.orghe proposed mechanism involves a Csp-Csp oxidative coupling followed by a [4+2] cycloaddition with dioxygen and subsequent fragmentation and isomerization.

lnu.edu.cnacs.org*** Reaction Scheme: Oxidative Dimerization to (Z)-1,4-Enediones

Where Ar = Aryl group.

Arylalkynes can be oxidatively cleaved to form carboxylic acids. A metal-free method for this transformation employs Oxone in the presence of trifluoroacetic acid (TFA). T organic-chemistry.orghis approach provides an environmentally benign alternative to traditional methods that often use heavy metals. T organic-chemistry.orghe reaction is generally high-yielding and tolerates a range of functional groups on the aromatic ring.

organic-chemistry.org*** Reaction Scheme: Oxidative Cleavage to Carboxylic Acids

Where Ar = Aryl group and R = Alkyl group.

In the presence of a sulfinic acid and under aerobic conditions, arylalkynes can be converted to β-ketosulfones. This reaction can be performed in water at room temperature using nanomicelles to solubilize the reactants. T nih.govhe process is metal-free and utilizes air as the stoichiometric oxidant. A nih.gov plausible mechanism begins with the generation of a sulfonyl radical, which then reacts with the alkyne.

nih.gov*** Reaction Scheme: Aerobic Oxidation to β-Ketosulfones

Where Ar = Aryl group and R = Aryl or Alkyl group.

A visible light-induced oxidative α-keto-dichlorination of arylalkynes can be achieved using copper(II) chloride (CuCl₂) as a photoredox catalyst in the presence of air. T nih.govhis reaction forms dichloroacetophenones from terminal arylalkynes and dichlorophenylacetophenones from internal arylalkynes. T nih.govhe photoexcited CuCl₂ generates a chlorine radical, which adds to the alkyne in the presence of oxygen.

nih.gov*** Reaction Scheme: Oxidative α-keto-Dichlorination

Where Ar = Aryl group and R' = H or Alkyl/Aryl group.

Interactive Data Table: Summary of Oxidative Transformations of Arylalkynes

| Transformation | Reagents | Product | Key Features |

| Oxidative Dimerization | O₂, Photosensitizer, light | lnu.edu.cnacs.org (Z)-1,4-Enedione | Stereoselective, green oxidant |

| Oxidative Cleavage | Oxone, TFA | organic-chemistry.org Carboxylic Acids | Metal-free, high yields |

| Aerobic Oxidation | R-SO₂H, O₂, Micellar Catalysis | nih.gov β-Ketosulfone | Metal-free, aqueous conditions |

| Oxidative α-keto-Dichlorination | CuCl₂, O₂, light | nih.gov α,α-Dichloroketone | Photoredox catalysis, green protocol |

Spectroscopic and Analytical Characterization Methodologies for 1 Chloro 4 1 Octynyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 1-Chloro-4-(1-octynyl)benzene, 1H and 13C NMR, along with advanced 2D techniques, provide unambiguous evidence of its constitution.

The 1H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the 1,4-disubstituted (para) benzene (B151609) ring and the aliphatic protons of the octynyl chain. The aromatic region typically displays a characteristic pattern for a para-substituted system. The protons on the benzene ring (H-2, H-3, H-5, H-6) are chemically non-equivalent and split each other, often resulting in two doublets. The protons ortho to the chlorine atom (H-3, H-5) and those ortho to the octynyl group (H-2, H-6) will have slightly different chemical shifts.

The aliphatic protons of the octynyl side chain will appear in the upfield region of the spectrum. The methylene (B1212753) group adjacent to the triple bond (H-3') is expected to be a triplet, deshielded relative to other methylene groups due to the anisotropic effect of the alkyne. The subsequent methylene groups (H-4' to H-8') will show complex multiplets, while the terminal methyl group (H-9') will appear as a distinct triplet.

Predicted 1H NMR Chemical Shifts for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic (H-2, H-6) | ~7.35 | Doublet | Ortho to the octynyl group. |

| Aromatic (H-3, H-5) | ~7.25 | Doublet | Ortho to the chloro group. chemicalbook.comdocbrown.info |

| Alkyne-adjacent Methylene (H-3') | ~2.40 | Triplet | Deshielded by the C≡C bond. |

| Alkyl Chain Methylene (H-4' to H-8') | ~1.30-1.60 | Multiplet | Overlapping signals of the pentyl fragment. |

| Terminal Methyl (H-9') | ~0.90 | Triplet | Typical chemical shift for a primary alkyl group. |

The 13C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, this includes four signals for the aromatic carbons, two for the alkyne carbons, and six for the octyl chain carbons. The carbon atom bearing the chlorine (C-4) will be shifted downfield, as will the carbon attached to the alkyne (C-1). The two acetylenic carbons (C-1' and C-2') have characteristic chemical shifts in the range of 80-90 ppm. The carbons of the alkyl chain will appear in the upfield region (14-32 ppm).

Predicted 13C NMR Chemical Shifts for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-1 | ~122 | Aromatic carbon attached to the alkyne group. |

| C-2, C-6 | ~133 | Aromatic CH ortho to the alkyne. |

| C-3, C-5 | ~129 | Aromatic CH ortho to the chloro group. |

| C-4 | ~134 | Aromatic carbon attached to the chloro group. |

| C-1' (Alkyne) | ~92 | Substituted acetylenic carbon. |

| C-2' (Alkyne) | ~80 | Unsubstituted acetylenic carbon. |

| C-3' to C-9' | ~14-32 | Alkyl chain carbons. The terminal methyl (C-9') would be around 14 ppm. |

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) couplings. For this compound, it would show correlations between the adjacent aromatic protons (H-2/H-6 with H-3/H-5) and throughout the entire octynyl chain, confirming the sequence of the methylene groups from the alkyne-adjacent CH2 to the terminal CH3.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (1H-13C). It would be used to unambiguously assign each carbon signal to its attached proton(s), for instance, linking the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the connection between the aromatic ring and the octynyl chain. For example, a correlation would be expected between the aromatic protons H-2/H-6 and the acetylenic carbons C-1' and C-2'. Similarly, the methylene protons at H-3' would show a correlation to the acetylenic carbons C-1' and C-2'.

Mass Spectrometry (MS) Characterization

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

In electron ionization (EI) mass spectrometry, this compound would undergo fragmentation upon ionization. The molecular ion peak (M+•) would be observed, accompanied by a characteristic M+2 peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.

Common fragmentation pathways for aromatic alkynes include:

Benzylic/Propargylic Cleavage: Cleavage of the bond between the C-3' and C-4' carbons is highly favorable, leading to the formation of a stable propargylic carbocation. This would result in a significant fragment ion.

Loss of Alkyl Chain: Fragmentation can occur along the alkyl chain, leading to a series of peaks separated by 14 mass units (CH2).

Rearrangements: McLafferty-type rearrangements are possible if a gamma-hydrogen is available on the alkyl chain for transfer.

The fragmentation of the closely related 1-chloro-4-ethynylbenzene (B13528) shows major peaks at m/z 136 (molecular ion), 138 (isotope peak), and 101 (loss of chlorine). nih.gov For this compound, similar loss of chlorine would be expected from the molecular ion.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This allows for the unambiguous determination of the elemental formula. The calculated exact mass of the molecular ion of this compound (C14H17Cl) is a precise value that can be compared to the experimentally measured mass. A close match between the theoretical and experimental values confirms the elemental composition and adds a high degree of confidence to the structural assignment. nih.gov

Calculated Exact Mass for this compound:

| Isotopologue | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]+• | C14H1735Cl | 220.1019 |

| [M+2]+• | C14H1737Cl | 222.1000 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of a molecule. These methods provide a molecular fingerprint, allowing for the identification of specific functional groups and providing insights into the molecular structure.

The IR and Raman spectra of this compound are distinguished by characteristic vibrations of the alkyne and the substituted aromatic ring. While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be reliably predicted based on data from analogous compounds and established group frequencies.

The internal alkyne (C≡C) stretching vibration is a key feature. In disubstituted acetylenes, the C≡C stretching frequency typically appears in the region of 2190-2260 cm⁻¹. Due to the conjugation with the phenyl ring, this bond is polarized, which generally results in a detectable, though sometimes weak, absorption in the IR spectrum. In the Raman spectrum, the alkyne stretch is often a strong and sharp band, as the change in polarizability during the vibration is significant.

The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are expected in the 3100-3000 cm⁻¹ region. researchgate.net The C=C in-ring stretching vibrations typically produce a group of bands in the 1600-1400 cm⁻¹ range. researchgate.net For para-substituted benzenes, characteristic patterns of overtone and combination bands often appear between 2000 and 1665 cm⁻¹, and out-of-plane (oop) C-H bending vibrations between 900 and 675 cm⁻¹, which can be indicative of the substitution pattern. The C-Cl stretching vibration is typically observed in the 1000-600 cm⁻¹ region, though its exact position can be influenced by coupling with other vibrations.

A detailed analysis of a related compound, 1-bromo-4-chlorobenzene (B145707), using both experimental and theoretical methods, supports the assignment of these vibrational modes in halogenated benzene derivatives. researchgate.net Such studies provide a robust framework for interpreting the vibrational spectra of this compound.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak | Medium |

| Alkyne C≡C | Stretching | 2260 - 2190 | Weak to Medium | Strong |

| Aromatic C=C | In-ring Stretching | 1600 - 1400 | Medium to Strong | Medium to Strong |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong | Weak |

| C-Cl | Stretching | 1000 - 600 | Medium to Strong | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. This technique is highly sensitive to the extent of conjugation and the presence of various chromophores and auxochromes.

The UV-Vis spectrum of this compound is dominated by π→π* transitions within the substituted benzene chromophore. The benzene ring itself exhibits characteristic absorption bands, which are significantly influenced by the attached chloro and 1-octynyl substituents. spectrabase.com

The spectrum of benzene shows three main absorption bands around 184 nm, 204 nm, and a weaker, fine-structured band around 256 nm. spectrabase.com When substituents are added to the benzene ring, these bands can undergo shifts in wavelength (bathochromic or hypsochromic shifts) and changes in intensity (hyperchromic or hypochromic effects).

In this compound, both the chlorine atom and the 1-octynyl group act as auxochromes, modifying the electronic transitions of the benzene ring. The chlorine atom, with its lone pairs of electrons, can donate electron density to the ring through resonance, while the 1-octynyl group extends the π-conjugated system. This extended conjugation between the phenyl ring and the alkyne moiety is expected to cause a significant bathochromic (red) shift of the primary and secondary absorption bands compared to unsubstituted benzene.

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Expected λmax Range (nm) | Description |

| E1-band (π→π) | ~190-220 | High-intensity primary transition |

| E2-band (π→π) | ~210-240 | Primary transition, often intense |

| B-band (π→π*) | ~260-300 | Secondary (fine-structured) transition, lower intensity |

Computational and Theoretical Studies on 1 Chloro 4 1 Octynyl Benzene

Electronic Structure and Bonding Analysis

The electronic nature of a molecule governs its stability, reactivity, and spectroscopic characteristics. Computational methods are essential for elucidating these features at a quantum level.

Application of Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org The energies of these orbitals and the HOMO-LUMO gap are crucial indicators of a molecule's ability to donate or accept electrons in chemical reactions.

Currently, there are no published studies that specifically report the calculated HOMO, LUMO, or HOMO-LUMO gap energies for 1-chloro-4-(1-octynyl)benzene. Such calculations would typically be performed to understand its potential role in reactions like cycloadditions or electrophilic aromatic substitutions. rsc.orgnih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a versatile and widely used quantum chemical method for calculating the electronic structure of molecules. uchicago.edu DFT calculations, often using functionals like B3LYP, can provide optimized molecular geometries, electronic properties, and vibrational frequencies.

A search of the scientific literature and computational databases did not yield any specific DFT studies focused on this compound. While DFT has been applied to numerous related substituted benzenes, the specific structural and electronic parameters for this compound, which would be presented in data tables, are not available. rsc.org

Reaction Mechanism Simulations and Transition State Analysis

Computational simulations are invaluable for mapping out the energetic pathways of chemical reactions. By modeling the transition states—the highest energy points along a reaction coordinate—chemists can understand reaction rates and mechanisms. chemspider.com This analysis is critical for predicting how a molecule like this compound might be synthesized or how it might react under various conditions.

There are no specific published reaction mechanism simulations or transition state analyses for this compound. Research in this area would be necessary to computationally explore its reactivity, for instance, in addition reactions at the alkyne group or substitution reactions on the aromatic ring.

Computational Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) absorption frequencies. These predictions are vital for identifying and characterizing new compounds and for interpreting experimental spectra.

Specific computationally predicted spectroscopic data for this compound are not available in the literature. While experimental spectra for related compounds exist, the corresponding theoretical predictions that would allow for a detailed comparison and assignment of spectral features for this compound have not been reported. nih.govnist.gov

Applications and Advanced Material Science Perspectives of Arylalkynes and Their Functionalized Derivatives

Role as Building Blocks in Complex Organic Synthesis

1-Chloro-4-(1-octynyl)benzene serves as a valuable intermediate in the synthesis of more complex organic structures. Its utility stems from the reactive ethynyl (B1212043) group and the chloro-substituted benzene (B151609) ring, which can participate in a variety of coupling reactions. The synthesis of this compound can be achieved through methods such as the Sonogashira coupling reaction, a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl halides. walisongo.ac.idorganic-chemistry.org While a direct synthetic route for this compound is not extensively documented in readily available literature, a closely related compound, 1-bromo-4-(1-octynyl)benzene, has been synthesized via the Sonogashira coupling of 1-bromo-4-iodobenzene (B50087) with 1-octyne (B150090). researchgate.net This suggests a similar pathway for the chloro-analogue, likely starting from 1-chloro-4-iodobenzene (B104392) and 1-octyne.

Synthesis of Poly(phenyleneethynylene)s (PPEs) and Other Conjugated Systems

Poly(phenyleneethynylene)s (PPEs) are a class of conjugated polymers known for their intriguing optical and electronic properties. nih.gov The rigid rod-like structure imparted by the alternating phenylene and ethynylene units facilitates π-conjugation, making them suitable for applications in organic electronics. The incorporation of this compound into a PPE backbone can be envisioned through polymerization reactions, such as polycondensation via Sonogashira coupling.

While specific data on PPEs derived directly from this compound is scarce, the properties of such polymers can be inferred from related systems. The presence of the chloro-substituent on the phenyl ring would influence the electronic properties of the resulting polymer, potentially altering its absorption and emission spectra. nih.govresearchgate.net The octynyl side chain would primarily enhance the solubility of the polymer in common organic solvents, a crucial factor for processability into thin films for electronic devices. nih.gov The synthesis of PPEs often involves the use of solvents like chlorobenzene (B131634) for creating thin films, indicating the compatibility of the chloro-substituent with processing conditions. researchgate.netacs.org

The photophysical properties of PPEs are highly tunable. For instance, the absorption spectra of PPE-PPV copolymers exhibit a broad absorption band corresponding to the π–π* transition of the conjugated backbone. researchgate.net The fluorescence quantum yields of such polymers can be very high, often in the range of 50% to 80% in dilute solutions. researchgate.net

Construction of Diverse Heterocyclic Scaffolds

Arylalkynes are versatile precursors for the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. msu.eduderpharmachemica.com The triple bond in this compound can participate in various cycloaddition and annulation reactions to form heterocyclic rings.

For example, terminal alkynes can be employed in domino reactions, such as an intermolecular Sonogashira coupling followed by an intramolecular cyclization, to generate substituted benzo[b]furans. organic-chemistry.org The chloro-substituted phenyl ring of this compound could be a starting point for building more complex fused heterocyclic systems. Various heterocyclic scaffolds, including imidazoles, oxadiazoles, and quinazolinones, have been synthesized using different aromatic precursors, highlighting the broad potential of functionalized arylalkynes in this area of organic synthesis. derpharmachemica.comamazonaws.com

Derivatization for Advanced Organic and Medicinal Chemistry Research

The chloro and ethynyl functionalities of this compound offer multiple avenues for derivatization, making it a valuable scaffold in medicinal chemistry research. The chlorine atom can be substituted via nucleophilic aromatic substitution, although this is generally challenging on an unactivated benzene ring. More commonly, the aryl halide can participate in cross-coupling reactions, such as the Suzuki coupling.

A study on the Suzuki coupling of the analogous 1-bromo-4-(1-octynyl)benzene with various arylboronic acids has demonstrated the feasibility of creating a library of biphenyl (B1667301) derivatives. researchgate.netresearchgate.net For instance, the reaction of 1-bromo-4-(1-octynyl)benzene with phenylboronic acid yields 1-(4-biphenylyl)-1-octyne. researchgate.net This highlights the potential of this compound to be similarly transformed into a variety of biaryl structures, which are prevalent motifs in many biologically active molecules. The resulting derivatives could be screened for a range of pharmacological activities, as many heterocyclic and biaryl compounds exhibit properties such as antifungal, anti-inflammatory, and anticancer effects. ontosight.ainih.gov

Development of Functional Materials Based on Arylalkyne Derivatives

The unique electronic and photophysical properties of arylalkynes and their polymeric derivatives make them prime candidates for the development of advanced functional materials.

Organic Electronic and Optoelectronic Materials

Derivatives of this compound, particularly the aforementioned PPEs, are promising materials for organic electronic and optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The extended π-conjugation in these materials allows for efficient charge transport and light emission. The solubility imparted by the octyl chains is a key advantage for fabricating large-area, solution-processed devices.

The photophysical properties of these materials are central to their function. The following subsection delves into the investigation of these properties.

The absorption spectra of PPEs typically show a strong absorption band in the UV-visible region, corresponding to the π-π* transition of the conjugated backbone. nih.gov In thin films, this absorption is often red-shifted compared to the solution, indicating intermolecular interactions in the solid state. nih.gov The fluorescence of such polymers is a key property for OLED applications. The emission color and efficiency can be tuned by modifying the substituents on the polymer backbone. nih.gov For example, the incorporation of different alkoxy side chains in PPE-PPV copolymers has been shown to influence the photoluminescence in the solid state. acs.org

Studies on donor-acceptor substituted benzene derivatives have shown that the presence of different functional groups can lead to complex photophysical phenomena, such as dual fluorescence arising from locally excited and charge-transfer states. ariel.ac.il The chloro-substituent on the phenyl ring of a this compound-containing polymer would act as a weak electron-withdrawing group, which could influence the energy levels of the frontier molecular orbitals and, consequently, the absorption and emission wavelengths.

Below is a table summarizing the expected influence of the structural components of this compound on the properties of its polymeric derivatives.

| Structural Component | Expected Influence on Polymer Properties |

| 1-Chloro-phenyl group | - Modifies electronic properties (absorption/emission spectra) - Can influence polymer packing in the solid state |

| 1-Octynyl group | - Enhances solubility in organic solvents - Improves processability for device fabrication |

| Phenyleneethynylene backbone | - Provides a rigid, conjugated structure - Enables efficient charge transport and luminescence |

Further investigation into the synthesis and characterization of polymers and discrete molecules derived from this compound is warranted to fully elucidate their photophysical properties and potential in advanced material applications.

Analysis of Intramolecular Charge Transfer (ICT) Characteristics in Functionalized Systems

Intramolecular charge transfer (ICT) is a phenomenon observed in molecules that contain both an electron-donating (donor) and an electron-accepting (acceptor) group, connected by a π-conjugated system. ossila.com Upon photoexcitation, an electron can move from the donor to the acceptor, resulting in a new excited state with a large dipole moment. ossila.combeilstein-journals.org This charge redistribution is fundamental to the function of many materials in photonics, sensing, and electronics. ossila.com

In the molecule this compound, the chlorophenyl group acts as a weak electron-withdrawing moiety (acceptor), while the 1-octynylbenzene system serves as the π-conjugated bridge and potential electron donor. The presence of these components suggests that the molecule could exhibit ICT characteristics, particularly when additional functional groups are present or when it is incorporated into a larger system with stronger donors.

The efficiency and nature of ICT are highly sensitive to the molecular environment, especially the polarity of the solvent. beilstein-journals.org In donor-acceptor systems, an increase in solvent polarity often leads to a stabilization of the polar ICT state, resulting in a red shift (a shift to longer wavelengths) in the fluorescence emission spectrum. beilstein-journals.orgresearchgate.net This phenomenon, known as solvatochromism, is a hallmark of ICT. For instance, studies on donor-acceptor substituted phenylethynyltriphenylenes show significant, solvent-dependent Stokes shifts, which indicate a highly polar excited state arising from ICT. beilstein-journals.org

In some molecules, photoexcitation is followed by a twisting of the molecular geometry around the bond connecting the donor and acceptor, leading to a twisted intramolecular charge transfer (TICT) state. ossila.comrsc.org This process is often associated with a significant decrease in fluorescence quantum yield in polar solvents. The dynamics of ICT and TICT states have been extensively studied in model compounds like 4-N,N-dimethylamino-4′-nitrobiphenyl (DNBP), where the process can occur on an ultrafast timescale (femtoseconds) and is influenced by solvent viscosity and polarity. rsc.orgnih.gov For this compound, the alkyne linker is rigid, but torsional changes in the phenyl group relative to the substituent could influence excited-state dynamics.

The photophysical properties of related substituted arylalkynes provide insight into the expected behavior of this compound. The table below summarizes data for representative donor-acceptor arylalkyne systems, illustrating the influence of substituents and solvent on their optical properties.

| Compound/System | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Reference |

| 2-(Phenylethynyl)triphenylene (p-CN) | Cyclohexane | 366 | 389 | 1629 | 0.85 | beilstein-journals.org |

| 2-(Phenylethynyl)triphenylene (p-CN) | DMSO | 370 | 465 | 5240 | 0.08 | beilstein-journals.org |

| 2-(Phenylethynyl)triphenylene (p-NMe₂) | Cyclohexane | 385 | 420 | 2137 | 0.62 | beilstein-journals.org |

| 2-(Phenylethynyl)triphenylene (p-NMe₂) | DMSO | 394 | 519 | 6097 | 0.01 | beilstein-journals.org |

| 4-N,N-dimethylamino-4′-nitrobiphenyl (DNBP) | Acetonitrile | - | - | - | - | rsc.org |

Table 1: Photophysical data for representative donor-acceptor arylalkyne systems showing the effect of solvent polarity on their spectroscopic properties. The significant increase in Stokes shift in polar solvents like DMSO indicates strong intramolecular charge transfer in the excited state.

Polymers and Macromolecular Architectures Incorporating Arylalkyne Units

Arylalkynes, including functionalized derivatives like this compound, are valuable monomers for the synthesis of π-conjugated polymers. These polymers are of significant interest for applications in electronics and optics due to their unique properties. rsc.org The polymerization of substituted phenylacetylenes can be achieved using various transition metal catalysts, with rhodium(I) complexes being particularly effective. rsc.orgresearchgate.net Rhodium-based catalysts are known for their high tolerance to functional groups and their ability to produce highly stereoregular polymers, often with a cis-transoidal configuration. rsc.org

Living polymerization techniques, where the polymerization process proceeds without chain termination or transfer, have been developed for phenylacetylenes. These methods allow for precise control over the polymer's molecular weight, a narrow molecular weight distribution (low dispersity, M_w/M_n), and the synthesis of well-defined block copolymers and end-functionalized polymers. acs.orgnih.gov A multicomponent catalytic system, for example, composed of a rhodium precursor like [Rh(nbd)Cl]₂, an arylboronic acid, and a phosphine (B1218219) ligand, can initiate a well-controlled living polymerization of phenylacetylene (B144264) monomers. nih.govnih.gov

The presence of the chloro-substituent on the phenyl ring of this compound makes it a suitable candidate for such polymerization reactions. The chloro group is generally well-tolerated by rhodium catalysts. researchgate.net Furthermore, this functional group offers a site for post-polymerization modification, allowing for the synthesis of even more complex and functional macromolecular architectures. The long octynyl chain would enhance the solubility of the resulting polymer in common organic solvents, which is a crucial factor for processability. rsc.org

Various macromolecular architectures can be constructed using arylalkyne monomers. Besides linear polymers, more complex structures such as star polymers and dendrimers have been synthesized. researchgate.net These non-linear architectures often exhibit unique physical properties compared to their linear counterparts. Methods like click step-growth polymerization, utilizing reactions such as the thiol-yne addition, provide efficient and atom-economical routes to high-performance polymers from alkyne precursors. nih.gov

The properties of polymers derived from functionalized phenylacetylenes are highly dependent on the nature of the substituents. The table below presents data for polymers synthesized from various substituted phenylacetylenes, illustrating the range of properties that can be achieved.

| Monomer | Catalyst System | Polymer M_n ( g/mol ) | Dispersity (M_w/M_n) | Stereoregularity | Reference |

| Phenylacetylene | [Rh(nbd)Cl]₂/Aryl Boronic Acid/PPh₃ | 14,300 | 1.05 | cis | nih.gov |

| 4-Ethynyl-N,N-diphenylaniline | [Rh(nbd)Cl]₂/Et₃N | 150,000 | 1.60 | cis-transoidal | rsc.org |

| 4-(dodecyloxy)phenylacetylene | [Rh(nbd)Cl]₂/Et₃N | 430,000 | 1.80 | cis-transoidal | rsc.org |

Table 2: Representative examples of polymers synthesized from functionalized phenylacetylenes using rhodium-based catalysts. The data shows that high molecular weight polymers with controlled dispersity can be obtained.

Future Directions and Emerging Research Avenues for Halogenated Arylalkynes

Exploration of Novel Catalytic Systems and Methodologies

The synthesis of halogenated arylalkynes like 1-Chloro-4-(1-octynyl)benzene predominantly relies on the Sonogashira cross-coupling reaction. rsc.org This reaction typically involves the coupling of a terminal alkyne (like 1-octyne) with an aryl halide (like 1-bromo-4-chlorobenzene (B145707) or 1-chloro-4-iodobenzene). rsc.orgresearchgate.net While traditionally catalyzed by palladium complexes with a copper co-catalyst, significant research is dedicated to developing more efficient, sustainable, and cost-effective catalytic systems. rsc.orgbeilstein-journals.orglucp.net

A major challenge in this area is the use of less reactive but more abundant aryl chlorides as starting materials. bohrium.comnih.gov This has spurred the development of novel catalysts capable of activating the strong carbon-chlorine bond. Research has explored various avenues, including:

Advanced Palladium Catalysts: Development of highly active palladium catalysts with specialized ligands, such as N-heterocyclic carbenes (NHCs), that can facilitate the coupling of challenging substrates like aryl chlorides. bohrium.com

Alternative Transition Metals: Iron and cobalt-catalyzed Sonogashira-type reactions are gaining prominence as a more economical and environmentally friendly alternative to palladium. beilstein-journals.org These systems, while sometimes requiring higher temperatures, offer a sustainable approach to C-C bond formation. beilstein-journals.org

Nanoparticle Catalysis: The use of bimetallic nanoparticles, such as palladium-cobalt, offers high catalytic activity and stability due to their large surface area. beilstein-journals.org These heterogeneous catalysts are also easier to separate and recycle, addressing a key drawback of homogeneous systems. bohrium.com

Ligand-Free and Copper-Free Systems: To simplify reaction conditions and avoid the toxicity associated with some ligands and copper co-catalysts, researchers are developing ligand-free and copper-free Sonogashira protocols. lucp.netbohrium.com These often involve high-efficiency palladium catalysts or alternative reaction media. bohrium.com

| Catalyst System | Typical Substrate | Key Advantages | Key Challenges | Reference |

|---|---|---|---|---|

| Traditional Pd/Cu | Aryl Iodides, Aryl Bromides | High yields, mild conditions | Cost of palladium, toxicity of copper, limited reactivity with aryl chlorides | rsc.orglucp.net |

| Pd-NHC Complexes | Aryl Chlorides, Aryl Bromides | High turnover numbers, good for unreactive substrates | Ligand cost and sensitivity | bohrium.com |

| Iron (Fe) Catalysts | Aryl Iodides, Aryl Bromides | Low cost, environmentally benign | Often requires higher temperatures and longer reaction times | beilstein-journals.org |

| Cobalt (Co) Catalysts | Aryl Iodides, Aryl Chlorides | Cost-effective, good yields for aryl chlorides | Can require specific ligands and conditions | beilstein-journals.org |

| Bimetallic Nanoparticles (e.g., Pd-Co) | Aryl Halides | High activity, recyclable, stable | Synthesis of uniform nanoparticles can be complex | beilstein-journals.orgbohrium.com |

Integration of this compound in Nanoscience and Supramolecular Chemistry

The unique structural properties of this compound—a rigid, linear rod-like molecule with distinct electronic features—make it an attractive candidate for applications in nanoscience and supramolecular chemistry. rsc.org This branch of chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and van der Waals forces. wikipedia.org

The arylalkyne motif is a fundamental building block for creating highly ordered molecular architectures. tdl.org Emerging research avenues include:

Molecular Wires and Electronics: The conjugated pi-system of arylalkynes allows for electron delocalization, making them suitable for constructing molecular-scale wires. rsc.org By incorporating molecules like this compound into larger assemblies, it may be possible to create components for molecular electronic devices.

Self-Assembled Monolayers (SAMs): Arylalkynes can form ordered layers on surfaces, which can be used to modify the properties of materials or to construct nanoscale patterns. google.com The halogen atom can further influence the packing and electronic properties of these monolayers.

Supramolecular Cages and Frameworks: Halogenated arylalkynes can act as struts or linkers in the construction of complex, three-dimensional supramolecular structures. researchgate.net These assemblies can have applications in host-guest chemistry, where they can encapsulate smaller molecules, or as nanoreactors that can accelerate or control chemical reactions within their confined spaces. researchgate.net The study of non-covalent interactions is crucial for designing and understanding these biological and chemical systems. wikipedia.org

Application of Flow Chemistry and Automated Synthesis for Arylalkynes

The synthesis of arylalkynes is increasingly benefiting from modern manufacturing technologies like flow chemistry and automated synthesis. nih.govmdpi.com These approaches offer significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. nih.gov

Flow Chemistry: In flow chemistry, reagents are continuously pumped through a network of tubes and reactors. nih.gov This method provides precise control over reaction parameters such as temperature, pressure, and mixing. mdpi.com For the synthesis of compounds like this compound, flow chemistry offers several benefits: